9H-Purin-6-amine, N,N-dimethyl-9-((4-(phenylmethoxy)phenyl)methyl)-
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Overview
Description
9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzyloxybenzyl group attached to the purine ring, which is further substituted with N,N-dimethyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Benzylation: The initial step involves the benzylation of a suitable precursor, such as 4-hydroxybenzyl alcohol, using benzyl bromide in the presence of a base like potassium carbonate.
Purine Ring Formation: The next step involves the formation of the purine ring through a series of cyclization reactions. This can be achieved by reacting the benzylated intermediate with appropriate reagents under controlled conditions.
N,N-Dimethylation: The final step involves the introduction of N,N-dimethyl groups to the purine ring. This can be accomplished using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of 9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anticancer or antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9H-purin-6-amine: Lacks the benzyloxy group, making it less bulky and potentially less selective in its interactions.
N,N-Dimethyl-9H-purin-6-amine: Lacks the benzyloxybenzyl group, resulting in different chemical and biological properties.
Uniqueness
9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine is unique due to the presence of both the benzyloxybenzyl and N,N-dimethyl groups, which confer specific steric and electronic properties. These unique features can enhance its selectivity and potency in various applications compared to similar compounds.
Properties
CAS No. |
112089-09-5 |
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Molecular Formula |
C21H21N5O |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N,N-dimethyl-9-[(4-phenylmethoxyphenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C21H21N5O/c1-25(2)20-19-21(23-14-22-20)26(15-24-19)12-16-8-10-18(11-9-16)27-13-17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3 |
InChI Key |
ILPRZNREKWSQRK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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